Isoarachidic acid

Membrane Biophysics Lipid Phase Behavior Thermodynamics

Researchers substituting isoarachidic acid with linear C20:0 analogs introduce uncontrolled variables that compromise membrane biophysics and analytical reproducibility. This ≥98% (capillary GC) methyl-branched standard is the exact solution: • Accurate biomimetic membrane models - terminal methyl branch modulates lipid packing and fluidity, essential for replicating bacterial and archaeal membrane properties. • Unambiguous GC-MS quantification - distinct retention time vs. linear isomers eliminates co-elution errors in complex biological and food matrices. • Validated enzyme specificity probe - unique steric and electronic environment for mapping active-site constraints of acyl-CoA synthetases, elongases, and desaturases. Supplied with full Certificate of Analysis. Bulk quantities available.

Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
CAS No. 6250-72-2
Cat. No. B1228832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoarachidic acid
CAS6250-72-2
Molecular FormulaC20H40O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(21)22/h19H,3-18H2,1-2H3,(H,21,22)
InChIKeyUCDAVJCKGYOYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoarachidic Acid (CAS 6250-72-2) Procurement Guide: Identity, Purity, and Key Specifications for Scientific Selection


Isoarachidic acid (CAS 6250-72-2), systematically named 18-methylnonadecanoic acid, is a C20 saturated, methyl-branched fatty acid with the molecular formula C20H40O2 and a molecular weight of 312.53 g/mol [1]. It is a long-chain fatty acid [2] characterized by a single methyl substituent at the 18th carbon position of a nonadecanoic acid backbone, which structurally distinguishes it from its linear counterpart, arachidic acid (eicosanoic acid, C20:0) [3]. Commercially, it is supplied as a high-purity analytical standard, with an assay specification of ≥98% (capillary GC) .

Why Isoarachidic Acid Cannot Be Substituted with Linear C20:0 or Other Fatty Acid Analogs


Direct substitution of isoarachidic acid with linear-chain analogs like arachidic acid (C20:0) or other saturated fatty acids introduces significant physicochemical and biophysical artifacts that compromise experimental reproducibility and data interpretation. The terminal methyl branch of isoarachidic acid alters its molecular packing, reducing its melting point relative to a linear C20 chain and fundamentally changing its behavior in lipid bilayers and chromatographic systems [1]. Class-level evidence demonstrates that branched-chain fatty acids increase membrane fluidity compared to their linear counterparts [2], and their presence influences phase separation and lipid raft organization in ways linear fatty acids cannot replicate . Consequently, using a generic linear fatty acid in membrane biophysics or analytical standardization studies introduces an uncontrolled variable, potentially invalidating comparative analyses and yielding non-physiologically relevant results.

Quantitative Differentiators: Comparative Evidence for Isoarachidic Acid vs. Linear Arachidic Acid


Reduced Melting Point Due to Methyl Branching Confers Altered Membrane Phase Behavior

The terminal methyl branch of isoarachidic acid (18-methylnonadecanoic acid) disrupts crystalline packing, resulting in a quantifiably lower melting point compared to its linear isomer, arachidic acid (eicosanoic acid). This difference is a primary driver of altered membrane fluidity [1].

Membrane Biophysics Lipid Phase Behavior Thermodynamics

Distinct Chromatographic Elution Profile Enables Accurate Lipidomics Quantification

Methyl-branched fatty acids, including isoarachidic acid, exhibit distinct gas chromatographic retention behavior compared to their linear isomers. The methyl branch reduces molecular interaction with the stationary phase, causing elution prior to the linear analog on both polar and non-polar columns [1].

Lipidomics Analytical Chemistry GC-MS Method Development

Modulation of Lipid Bilayer Packing and Membrane Domain Organization

Incorporation of isoarachidic acid into model membranes alters lipid packing efficiency due to its branched structure. This is in contrast to the tight, ordered packing promoted by linear saturated fatty acids like arachidic acid . The branched structure disrupts the highly ordered gel phase, thereby influencing the formation and dynamics of liquid-ordered domains (lipid rafts) [1].

Membrane Biochemistry Lipid Rafts Phase Separation

Validated Research and Industrial Application Scenarios for Isoarachidic Acid (CAS 6250-72-2)


Model Membrane Systems for Microbial Biophysics

Isoarachidic acid is the preferred C20:0 component for constructing biomimetic membranes that replicate the biophysical properties of bacterial and archaeal lipid bilayers. The methyl branch disrupts acyl chain packing, increasing membrane fluidity and modulating lipid raft formation [1]. Using linear arachidic acid in its place would produce an artificially rigid and non-representative model, compromising studies on membrane protein function, antimicrobial peptide interactions, and phase behavior .

High-Resolution Lipidomics and Metabolomics Biomarker Analysis

As a certified analytical standard (≥98% purity by capillary GC) , isoarachidic acid is essential for the accurate identification and quantification of branched-chain fatty acids in complex biological and food matrices via GC-MS or GC-FID. Its distinct chromatographic retention time enables its unambiguous resolution from linear isomers, which is critical for preventing quantification errors in studies of bacterial contamination in foodstuffs [2] or metabolic flux analyses in lipid metabolism [3].

Investigating Enzyme Substrate Specificity for Lipid-Modifying Enzymes

The terminal methyl branch of isoarachidic acid presents a unique steric and electronic environment that serves as a stringent test of substrate specificity for acyl-CoA synthetases, elongases, and desaturases . Its use allows researchers to map the active site constraints of these enzymes, providing insights that cannot be gleaned from simple linear-chain fatty acid substrates.

Industrial Quality Control and Authenticity Testing of Oils and Fats

Isoarachidic acid serves as a reference standard for the quality control and authentication of specialty oils and fats. Its presence and concentration can be indicative of specific bacterial sources or fermentation processes [4]. Quantitative analysis using a high-purity standard is required for meeting regulatory standards and verifying product claims in the food and nutraceutical industries.

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